2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate
Description
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated carbonate ester characterized by two distinct fluorinated alkyl chains: a heptafluorobutyl group (-CF2-CF2-CF2-CF3) and a tetrafluoropropyl group (-CF2-CF2-CH2-). This compound belongs to a class of fluorinated solvents and additives increasingly studied for their unique electrochemical stability, low polarity, and non-flammability, particularly in lithium-ion battery electrolytes . Its molecular structure, featuring high fluorine content, contributes to enhanced oxidation resistance and compatibility with high-voltage cathode materials (e.g., Ni-rich NCM or LiCoO2) by promoting stable solid-electrolyte interphase (SEI) formation .
Properties
Molecular Formula |
C8H5F11O3 |
|---|---|
Molecular Weight |
358.11 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C8H5F11O3/c9-3(10)5(11,12)1-21-4(20)22-2-6(13,14)7(15,16)8(17,18)19/h3H,1-2H2 |
InChI Key |
GFGRNNLZDJOZRI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)F)(F)F)OC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluorobutyl alcohol with 2,2,3,3-tetrafluoropropyl chloroformate. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and solvents is crucial to achieve the desired product quality. Additionally, advanced purification techniques, such as distillation and recrystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 2,2,3,3-tetrafluoropropyl alcohol.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in anhydrous conditions.
Hydrolysis: Acidic or basic aqueous solutions at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Substitution: Various substituted carbonates depending on the nucleophile used.
Hydrolysis: 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 2,2,3,3-tetrafluoropropyl alcohol.
Reduction: 2,2,3,3,4,4,4-Heptafluorobutyl alcohol and 2,2,3,3-tetrafluoropropyl alcohol.
Scientific Research Applications
Polymer Chemistry
One of the primary applications of 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate is in the synthesis of fluorinated polymers. The incorporation of this compound into polymer matrices enhances their thermal and chemical resistance. Research has demonstrated that polymers derived from this compound exhibit improved mechanical properties and lower surface energy compared to non-fluorinated counterparts .
Coatings and Surface Modifications
Fluorinated compounds are widely used in the development of advanced coatings that require hydrophobic and oleophobic properties. The use of 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate in coating formulations can lead to surfaces that resist dirt and stains effectively. This application is particularly valuable in industries such as automotive and aerospace where surface durability is critical .
Pharmaceutical Applications
Fluorinated compounds often exhibit enhanced biological activity and metabolic stability. Research indicates that derivatives of 2,2,3,3-tetrafluoropropyl carbonate may be explored for use as intermediates in pharmaceutical synthesis or as active pharmaceutical ingredients (APIs). Their unique properties can contribute to the development of more effective drug formulations .
Case Study 1: Polymer Development
A study published in the Journal of Polymer Science highlighted the synthesis of a new class of fluorinated polymers using 2,2,3,3-tetrafluoropropyl carbonate as a monomer. The resulting materials demonstrated superior thermal stability and resistance to solvents compared to traditional polymers. The researchers concluded that these materials could be used in high-performance applications such as protective coatings and seals .
Case Study 2: Coating Innovations
In an investigation into advanced coatings for electronics published in Surface Coatings International, researchers utilized 2,2,3-tetrafluoropropyl carbonate to develop a novel coating with exceptional water-repellent properties. The study reported a significant reduction in surface adhesion for contaminants such as dust and grease when applied to electronic components .
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate involves its interaction with various molecular targets. The compound’s fluorinated groups contribute to its high electronegativity and chemical inertness, allowing it to form stable complexes with other molecules. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in chemical reactions.
Comparison with Similar Compounds
Key Observations :
- The target compound has the highest fluorine content (11 F atoms) among the listed carbonates, enhancing its non-polarity and oxidation stability .
- Symmetric fluorinated carbonates (e.g., bis-2,2,3,3-tetrafluoropropyl carbonate) exhibit lower viscosity but reduced electrochemical stability compared to asymmetric counterparts .
- Fluorinated ethers like TTE, while structurally distinct, share similar roles as electrolyte diluents but lack the carbonate group’s SEI-forming capability .
Electrochemical Performance
Stability in High-Voltage Batteries
- Target Compound: Demonstrated superior compatibility with high-voltage cathodes (>4.5 V) due to fluorine-induced LUMO lowering, which stabilizes the electrolyte against reduction at the anode .
- Methyl 2,2,3,3-Tetrafluoropropyl Carbonate: Limited to ≤4.3 V applications due to lower fluorine content and higher reactivity with Ni-rich cathodes .
- TTE (Ether): Used as a diluent in localized high-concentration electrolytes (LHCEs) to reduce viscosity while maintaining non-flammability, but requires additives (e.g., FEC) for SEI formation .
SEI Formation and Cycle Life
- Fluorinated carbonates, including the target compound, promote LiF-rich SEI layers, critical for suppressing dendritic lithium growth and enhancing cycle life in Li-metal batteries . In contrast, non-fluorinated carbonates (e.g., ethylene carbonate) form less stable SEI, leading to faster capacity fade .
Research Findings and Industrial Relevance
- Cycle Life Improvement : Cells with fluorinated carbonate-based electrolytes retained >80% capacity after 500 cycles at 4.8 V, outperforming conventional carbonate systems .
- Thermal Stability: Fluorinated carbonates exhibit higher decomposition temperatures (>250°C) compared to non-fluorinated analogs (<150°C) .
- Cost Challenges : Synthesis complexity and purification of highly fluorinated carbonates remain barriers to large-scale adoption .
Biological Activity
2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated compound with potential applications in various fields including pharmaceuticals and materials science. The unique properties imparted by the fluorine atoms significantly influence its biological activity and interactions with biological systems. This article reviews the biological activity of this compound based on existing research findings and case studies.
- Molecular Formula : C₈H₇F₇O₂
- Molecular Weight : 268.13 g/mol
- Physical State : Colorless to almost colorless liquid
- Boiling Point : 136 °C
- Flash Point : 37 °C
- Density : 1.35 g/mL at 20 °C
Mechanisms of Biological Activity
Fluorinated compounds often exhibit enhanced biological activity due to:
- Increased Lipophilicity : The presence of fluorine enhances the lipophilic character of the molecule, improving membrane permeability.
- Stability Against Metabolism : Fluorine substitution can protect compounds from metabolic degradation.
- Altered Binding Affinity : Fluorinated groups can modify the interaction with biological targets such as enzymes and receptors.
Anticancer Activity
Recent studies have demonstrated that fluorinated compounds can exhibit significant anticancer properties. For instance:
- Induction of Apoptosis : Compounds similar to 2,2,3,3,4,4,4-Heptafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate have been shown to induce apoptosis in cancer cells through mitochondrial membrane dissipation and increased reactive oxygen species (ROS) production .
- Case Study : A study on fluorinated isatins indicated that modifications led to enhanced cytotoxicity in HeLa cells compared to non-fluorinated counterparts .
Antimicrobial Activity
Fluorinated compounds also show promise as antimicrobial agents:
- Mechanism of Action : The lipophilic nature allows for better penetration into microbial membranes.
- Case Study : Research indicates that certain fluorinated derivatives exhibit antifungal activity against pathogens like P. cactorum, with effective concentrations (EC50) below 28 µg/mL .
Toxicological Considerations
While fluorinated compounds can offer therapeutic benefits, toxicity remains a concern:
- Toxicity Profile : Studies suggest that while many fluorinated compounds are less toxic than their non-fluorinated analogs, careful evaluation is necessary to understand their safety profiles in biological systems .
Data Table on Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
